![molecular formula C9H10N4O2 B1529115 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 1955506-82-7](/img/structure/B1529115.png)
1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
説明
Triazole compounds, including “1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid”, are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds often involves Cu- and Ru-catalyzed click reactions . For example, chiral derivatives of a triazole monomer can be prepared via a ruthenium-catalyzed azide alkyne cycloaddition (RuAAC) .Molecular Structure Analysis
Triazole compounds have a molecular formula of C2H3N3 . They are nitrogenous heterocyclic moieties and are present as a central structural component in a number of drug classes . They have the capacity to form several low energy conformers .Chemical Reactions Analysis
Triazole compounds are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation . They are also involved in various chemical reactions monitored by thin layer chromatography (TLC) on precoated silica gel .Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .科学的研究の応用
1. Antiviral Agents
- Application Summary: 1,2,3-triazole derivatives have been used as antiviral agents. They disrupt the replication cycle of a virus, allowing the body to eliminate it more easily .
- Methods of Application: The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes .
- Results or Outcomes: This review highlighted the potent antiviral activity profile of the triazole compounds on the latest researches over the last ten years .
2. Therapeutic Applications
- Application Summary: Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- Methods of Application: The synthesis of triazoles involves several facile and convenient synthetic techniques along with its versatile interaction with biological systems .
- Results or Outcomes: Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
3. Anticancer Agents
- Application Summary: Some 1,2,3-triazole derivatives have shown promising results in inhibiting the growth of certain cancer cell lines, such as non-small cell lung cancer and leukemia .
- Methods of Application: The compounds were synthesized and then tested on various cancer cell lines .
- Results or Outcomes: The majority of the tested compounds displayed growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .
4. Peptidic Foldamers
- Application Summary: 1,4- and 1,5-Disubstituted triazole amino acid monomers have gained increasing interest among peptidic foldamers .
- Methods of Application: They are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .
- Results or Outcomes: The synthesis and structural properties of these compounds make them suitable for use as linker units between two active molecules or as bioisostere of different functional groups .
5. Antifungal Agents
- Application Summary: Triazole derivatives have been used as antifungal agents. They inhibit the growth of fungi by interfering with the synthesis of the fungal cell membrane .
- Methods of Application: Triazole derivatives are synthesized and then tested on various fungal strains .
- Results or Outcomes: The discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .
6. Agrochemicals
- Application Summary: Triazole derivatives are used in agrochemicals due to their broad-spectrum activity against various pests .
- Methods of Application: They are applied to crops in the form of sprays or soil treatments .
- Results or Outcomes: Triazole derivatives have been found to be effective in controlling a variety of pests, contributing to increased crop yields .
将来の方向性
Triazole compounds have gained increasing interest among peptidic foldamers, as they are easily prepared via Cu- and Ru-catalyzed click reactions . Their capacity to form several low energy conformers may be used to effect structural diversity when the monomers are inserted into various peptide sequences . This could facilitate new applications for these artificial oligomeric compounds in diverse areas, ranging from pharmaceutics to biotechnology .
特性
IUPAC Name |
1-(2-aminoethyl)benzotriazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-3-4-13-8-2-1-6(9(14)15)5-7(8)11-12-13/h1-2,5H,3-4,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEUYSBMZHVAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=NN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



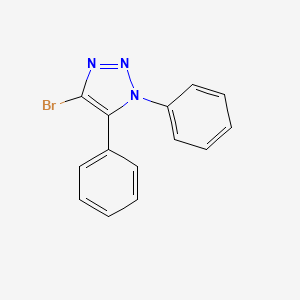
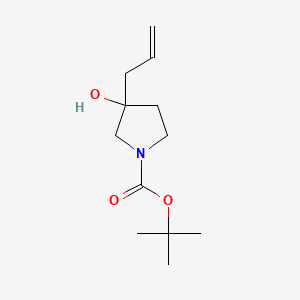

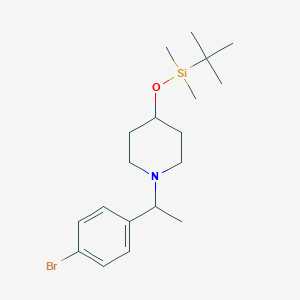
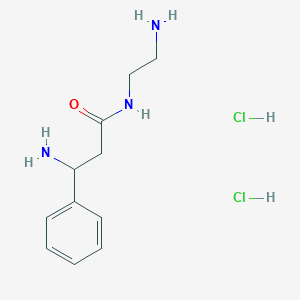
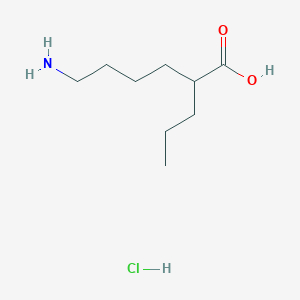
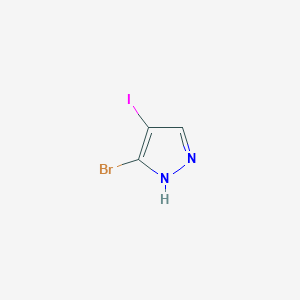



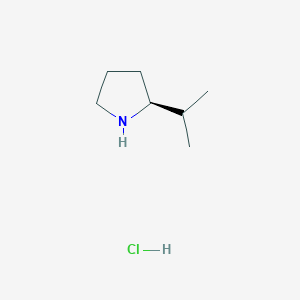
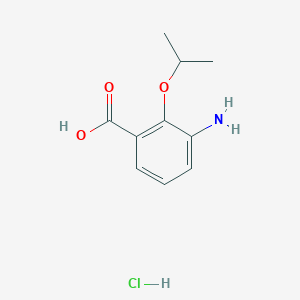
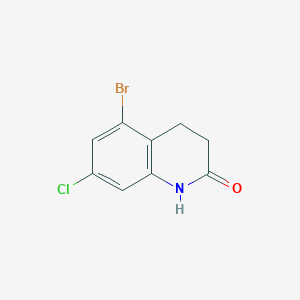
![[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride](/img/structure/B1529054.png)